molecular formula C19H22N6 B2885537 2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 2415465-49-3

2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2885537
CAS No.: 2415465-49-3
M. Wt: 334.427
InChI Key: DPQVYXQLACQMGN-UHFFFAOYSA-N
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Description

2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

The synthesis of 2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

    Cyclization: Intramolecular cyclization reactions are crucial in its synthesis.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

1,6-dimethyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-13-21-18-17(8-20-23(18)2)19(22-13)25-11-14-9-24(10-15(14)12-25)16-6-4-3-5-7-16/h3-8,14-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQVYXQLACQMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC4CN(CC4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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